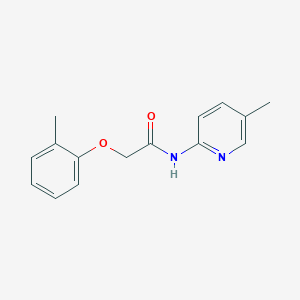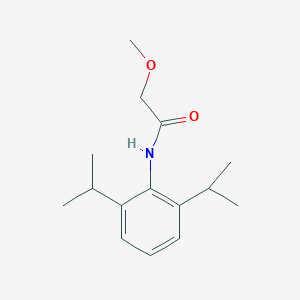![molecular formula C18H21NO2S B310322 N-[2-(1-cyclohexen-1-yl)ethyl]-2-naphthalenesulfonamide](/img/structure/B310322.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-2-naphthalenesulfonamide, commonly known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It is widely used in scientific research to study the role of glutamate receptors in neuronal signaling and synaptic plasticity.
Mecanismo De Acción
CNQX binds to the ligand-binding domain of AMPA and kainate receptors, preventing the binding of glutamate and thus inhibiting the receptor's activation. This results in a decrease in excitatory synaptic transmission and plasticity.
Biochemical and Physiological Effects:
CNQX has been shown to inhibit long-term potentiation (LTP), a process involved in learning and memory, in the hippocampus and other brain regions. It also has neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CNQX in lab experiments is its selectivity for AMPA and kainate receptors, allowing for precise manipulation of these receptors without affecting other neurotransmitter systems. However, it is important to note that CNQX is not selective for all subtypes of AMPA and kainate receptors and may have off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research involving CNQX. One area of interest is the role of AMPA and kainate receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for the development of new drugs targeting these receptors for the treatment of these disorders. Another area of research is the development of more selective AMPA and kainate receptor antagonists to improve the specificity and accuracy of experiments.
Métodos De Síntesis
CNQX can be synthesized through a multi-step process starting with the reaction of 2-naphthalenesulfonyl chloride with 2-aminoethanol to form the intermediate 2-(2-hydroxyethyl)naphthalene-1-sulfonamide. This intermediate is then reacted with cyclohexene and trifluoroacetic acid to yield CNQX.
Aplicaciones Científicas De Investigación
CNQX is a valuable tool in neuroscience research as it allows for the selective inhibition of AMPA and kainate receptors, which are involved in excitatory synaptic transmission and plasticity. It has been used to study the role of glutamate receptors in learning and memory, as well as in neurological disorders such as epilepsy and stroke.
Propiedades
Nombre del producto |
N-[2-(1-cyclohexen-1-yl)ethyl]-2-naphthalenesulfonamide |
|---|---|
Fórmula molecular |
C18H21NO2S |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H21NO2S/c20-22(21,19-13-12-15-6-2-1-3-7-15)18-11-10-16-8-4-5-9-17(16)14-18/h4-6,8-11,14,19H,1-3,7,12-13H2 |
Clave InChI |
BXDPZDWAEVXOOW-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)

![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B310261.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B310262.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(cyclohexylcarbonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310266.png)